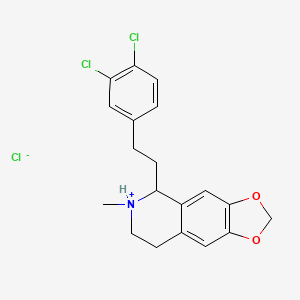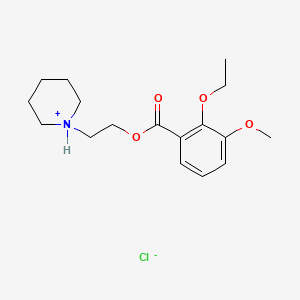![molecular formula C16H14O6Ti B13779795 Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- CAS No. 68460-22-0](/img/structure/B13779795.png)
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- is an organometallic compound with the molecular formula C16H14O6Ti . This compound is known for its unique coordination chemistry, where titanium is coordinated by both ethanediolato and hydroxybenzaldehydato ligands. It is used in various scientific and industrial applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- typically involves the reaction of titanium tetrachloride with 1,2-ethanediol and 2-hydroxybenzaldehyde under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is usually refluxed for several hours to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where titanium tetrachloride is reacted with the ligands in a solvent such as toluene or dichloromethane. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the product. The final product is typically purified by recrystallization or chromatography .
化学反応の分析
Types of Reactions
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while reduction can produce titanium(III) or titanium(II) complexes .
科学的研究の応用
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of advanced materials, including coatings and composites.
作用機序
The mechanism by which Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- exerts its effects involves coordination chemistry and ligand exchange processes. The titanium center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Titanium, bis(2-(2-hydroxyethoxy)ethanolato-kappao)bis(2-(hydroxy-kappao)propanoato-kappao)-: This compound has similar coordination chemistry but different ligands.
Titanium, bis(2-(hydroxy-kappao)benzoato(2-)-kappao)-, (t-4)-: Another similar compound with different ligand structures.
Uniqueness
Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO’]bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]- is unique due to its specific combination of ligands, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic and industrial applications where other similar compounds may not perform as effectively .
特性
CAS番号 |
68460-22-0 |
|---|---|
分子式 |
C16H14O6Ti |
分子量 |
350.14 g/mol |
IUPAC名 |
ethane-1,2-diolate;2-formylphenolate;titanium(4+) |
InChI |
InChI=1S/2C7H6O2.C2H4O2.Ti/c2*8-5-6-3-1-2-4-7(6)9;3-1-2-4;/h2*1-5,9H;1-2H2;/q;;-2;+4/p-2 |
InChIキー |
CAEGMQKGCGODRS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C(C[O-])[O-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
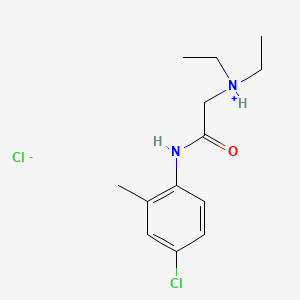
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
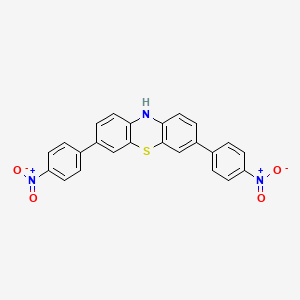
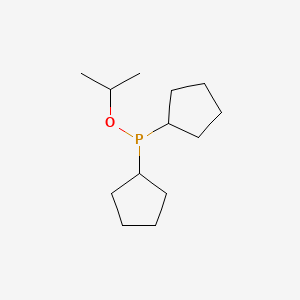
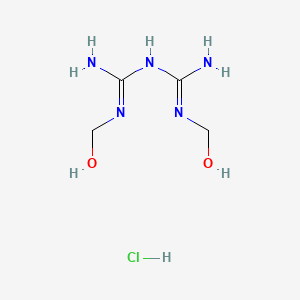

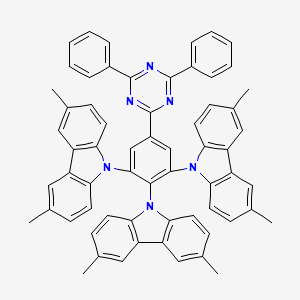
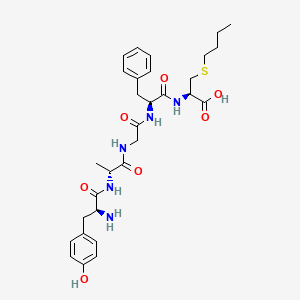
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
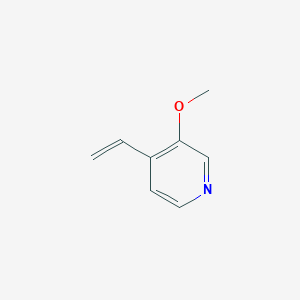
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
